Product packaging for (S)-1-Benzyl-3-ethylpyrrolidin-3-amine(Cat. No.:)

(S)-1-Benzyl-3-ethylpyrrolidin-3-amine

Cat. No.: B12932785
M. Wt: 204.31 g/mol
InChI Key: DMCHUIKZIOTHEZ-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Chiral N-Heterocycles in Advanced Synthetic Chemistry

Chiral N-heterocycles are a cornerstone of modern synthetic chemistry, primarily due to their ubiquity in biologically active molecules and their utility as catalysts and chiral auxiliaries. elsevier.comacs.orgmdpi.com These cyclic compounds, which contain at least one nitrogen atom within the ring system and a stereocenter, are integral to the development of new pharmaceuticals, agrochemicals, and materials. elsevier.comacs.org The three-dimensional arrangement of atoms in chiral heterocycles is crucial for their interaction with biological targets, such as proteins and enzymes, which are themselves chiral. This stereospecificity means that different enantiomers of a chiral drug can exhibit vastly different pharmacological activities, with one enantiomer providing the desired therapeutic effect while the other might be inactive or even detrimental.

The precise spatial orientation of substituents on a chiral nitrogen-containing ring can dictate the binding affinity and selectivity of a molecule for its target. Consequently, the ability to synthesize enantiomerically pure N-heterocycles is a critical objective in medicinal chemistry and drug discovery. mdpi.com Furthermore, these scaffolds are not just components of final products; they are also widely employed as ligands for transition metals and as organocatalysts to control the stereochemical outcome of chemical reactions. ua.es

The Pyrrolidine (B122466) Scaffold as a Privileged Chiral Motif

Among the vast array of N-heterocycles, the five-membered pyrrolidine ring stands out as a "privileged scaffold." This term reflects its frequent appearance in a multitude of FDA-approved drugs and biologically active natural products. ua.es The significance of the pyrrolidine ring is enhanced by several key features: its sp³-hybridized carbon atoms allow for a three-dimensional structure that can effectively explore pharmacophore space, and the non-planar, puckered nature of the ring, a phenomenon known as "pseudorotation," contributes to its conformational flexibility and ability to present substituents in well-defined spatial orientations. ua.esrsc.org

The stereogenicity of the carbon atoms in the pyrrolidine ring is a major contributor to its value. rsc.org By controlling the stereochemistry at these centers, chemists can fine-tune the biological activity of a molecule. ua.es Pyrrolidine derivatives are not only integral to drug molecules but are also extensively used as organocatalysts, where they can effectively control the stereochemistry of a wide range of chemical transformations in an environmentally friendly manner. rsc.org The development of stereoselective synthetic methods for substituted pyrrolidines is therefore an area of intense research, with techniques such as organocatalytic Michael additions and [3+2] cycloadditions being employed to create these valuable structures with high precision. acs.orgua.esresearchgate.net

Overview of (S)-1-Benzyl-3-ethylpyrrolidin-3-amine within the Landscape of Chiral 3-Aminopyrrolidines

The class of chiral 3-aminopyrrolidines represents an important subset of pyrrolidine derivatives, serving as crucial building blocks in the synthesis of various biologically active compounds. rsc.org A key example from this class is (S)-N-Benzyl-3-aminopyrrolidine, a commercially available compound that provides a valuable starting point for the synthesis of more complex molecules. toray.jp

This compound is a specific, more complex derivative within this family. It features a quaternary stereocenter at the C3 position, substituted with both an ethyl group and an amino group. The presence of the N-benzyl group is a common feature in pyrrolidine chemistry, often serving as a protecting group that can be removed at a later synthetic stage. The stereochemistry at the C3 position is designated as (S), which is critical for its potential interactions in a chiral environment.

While specific research findings on this compound are not widely documented in publicly available literature, its structure suggests significant potential as a chiral building block or ligand in asymmetric synthesis. The synthesis of such a 3,3-disubstituted pyrrolidine would likely involve a stereoselective method to construct the chiral quaternary center. A plausible synthetic approach could start from N-benzyl-3-pyrrolidinone. sigmaaldrich.com This ketone could undergo a reaction with an ethylating agent, such as an ethyl Grignard reagent, followed by a stereoselective amination process. Alternatively, asymmetric Strecker-type reactions on the ketone could furnish the desired α-aminonitrile, which could then be reduced. The stereoselective addition of nucleophiles to imines derived from 3-pyrrolidinones is another potential route.

The combination of the pyrrolidine ring, the chiral quaternary amine center, and the benzyl (B1604629) group makes this compound a molecule of interest for applications in medicinal chemistry and catalysis, where fine-tuning of steric and electronic properties is essential for achieving high selectivity and activity.

Data Tables

Table 1: Physicochemical Properties of Related Pyrrolidine Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Refractive Index (n20/D)
(R)-(+)-3-Aminopyrrolidine116183-82-5C₄H₁₀N₂86.14164-1651.489
1-Benzyl-3-pyrrolidinone775-16-6C₁₁H₁₃NO175.2377 / 0.01 mmHg1.539
(S)-N-Benzyl-3-aminopyrrolidine114715-38-7C₁₁H₁₆N₂176.26Not availableNot available
Data sourced from toray.jpsigmaaldrich.com. Note that comprehensive data for this compound is not readily available.

Asymmetric Synthetic Strategies for Substituted Pyrrolidines

The construction of the chiral pyrrolidine scaffold requires precise control over the formation of stereocenters. Asymmetric catalysis has emerged as the most powerful tool for this purpose, offering pathways to enantiomerically enriched pyrrolidines from simple starting materials. nih.gov These catalytic strategies can be broadly divided into two major fields: organocatalysis, which avoids the use of metals, and metal-based catalysis, which utilizes the unique reactivity of transition metals. nih.govacs.org Both approaches have led to the development of novel and efficient synthetic routes for the asymmetric construction of substituted chiral pyrrolidines. mdpi.com

Organocatalytic Approaches to Chiral Pyrrolidines

Asymmetric organocatalysis has become a powerful strategy in synthetic chemistry, providing a metal-free alternative for the creation of complex chiral molecules. nih.govbenthamdirect.com Chiral pyrrolidines themselves are prominent organocatalysts, capable of promoting a wide range of transformations in an enantioselective and environmentally friendly manner. mdpi.comnih.gov The interest in this structural motif has driven significant research into developing novel organocatalytic methods for the asymmetric synthesis of the pyrrolidine ring itself. mdpi.com These methods often rely on the activation of substrates through the formation of transient intermediates like enamines or iminium ions, leveraging catalysts derived from natural amino acids. nih.gov

The natural amino acid L-proline is a foundational organocatalyst, historically used in pioneering asymmetric intramolecular aldol (B89426) reactions. nih.govnih.gov Since the early 2000s, its application has expanded dramatically to include a variety of intermolecular asymmetric transformations. mdpi.comnih.gov Proline and its derivatives, such as prolinamides and diarylprolinol silyl (B83357) ethers, are highly effective in catalyzing reactions that form the pyrrolidine ring or other chiral structures. nih.govnih.gov These catalysts typically operate via an enamine or iminium ion mechanism, where the secondary amine of the pyrrolidine catalyst reacts with a carbonyl compound. nih.gov The inherent chirality of the proline scaffold directs the subsequent reaction, leading to high levels of enantioselectivity. nih.gov For instance, peptidic organocatalysts incorporating proline have been designed to improve upon the catalytic efficiency of proline alone in reactions like the aldol reaction. nih.gov

Catalyst TypeReactionKey FeatureRef.
L-prolineIntermolecular Aldol ReactionSeminal organocatalyst for asymmetric C-C bond formation. mdpi.comnih.gov
Diarylprolinol Silyl EthersAldehyde FunctionalizationHighly efficient for asymmetric functionalization of aldehydes. nih.govnih.gov
ProlinamidesMichael AdditionBifunctional activation with hydrogen bonding capabilities. mdpi.com
Peptides (e.g., H-Pro-Pro-Asp-NH₂)Asymmetric Aldol ReactionSpecific arrangement of functional groups enhances catalytic activity. nih.gov

The [3+2] cycloaddition reaction involving azomethine ylides is one of the most direct and atom-economic methods for synthesizing the pyrrolidine ring. acs.orgbenthamdirect.comeurekaselect.com This transformation allows for the construction of the five-membered heterocycle with the potential to create up to four new stereocenters in a single step. acs.orgnih.gov Azomethine ylides, which are 1,3-dipoles, are typically generated in situ from imines derived from α-amino acid esters. benthamdirect.comeurekaselect.com

In the context of organocatalysis, various catalysts such as prolines, thioureas, and phosphoric acids have been employed to control the stereochemical outcome of these cycloadditions. benthamdirect.comeurekaselect.com These catalysts can activate either the azomethine ylide precursor (the imine) or the dipolarophile (the alkene), or both simultaneously, through non-covalent interactions like hydrogen bonding. benthamdirect.com This approach provides an efficient, metal-free route to highly substituted and enantiomerically enriched pyrrolidines and related bicyclic structures like pyrrolizidines and indolizidines. benthamdirect.comnih.gov

The asymmetric Michael addition, or conjugate addition, is a cornerstone C-C bond-forming reaction in organic synthesis. nih.gov Organocatalysis using chiral pyrrolidine derivatives has proven exceptionally effective for this transformation, particularly in the reaction of aldehydes or ketones with nitroalkenes. nih.govdoi.org The catalytic cycle generally proceeds through the formation of a nucleophilic enamine intermediate from the reaction of the pyrrolidine catalyst with the carbonyl compound. nih.gov This enamine then attacks the nitroalkene, and the chirality of the catalyst directs the approach, thereby establishing the stereochemistry of the product. nih.gov

Bifunctional organocatalysts, which combine the pyrrolidine motif with another functional group like a carbamate (B1207046), sulfonamide, or thiourea, have been developed to enhance stereocontrol. doi.org These groups can act as hydrogen-bond donors to activate the electrophile, leading to a highly organized transition state and resulting in excellent yields and stereoselectivities. doi.org

CatalystReactantsYieldDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Ref.
((S)-pyrrolidin-2-yl)methyl phenylcarbamateCyclohexanone + trans-β-Nitrostyreneup to 96%>99:1>99% doi.org
Bis-silylated pyrrolidine in hybrid materialPropanal + β-nitrostyreneHigh-High nih.gov
Xanthone-derived receptorPyrrolidine + α,β-unsaturated lactam--Catalytic activity observed researchgate.net

Metal-Catalyzed Asymmetric Synthesis of Pyrrolidines

While organocatalysis offers a powerful metal-free approach, transition metal catalysis provides a complementary set of tools for the asymmetric synthesis of pyrrolidines. acs.org Metal complexes, particularly those of palladium and rhodium, can catalyze unique transformations that are often inaccessible through other means. acs.orgrsc.org These methods include C-H functionalization, cycloadditions, and various cyclization reactions, often proceeding with high levels of enantio- and diastereoselectivity. acs.orgnih.gov The use of chiral ligands, which coordinate to the metal center, is crucial for inducing asymmetry in these processes. rsc.orgnih.gov

Palladium catalysis is a versatile tool for constructing nitrogen-containing heterocycles, including chiral pyrrolidines. nih.gov A key strategy involves the palladium-catalyzed carboamination of alkenes, where both a carbon-carbon and a carbon-nitrogen bond are formed in a single operation. nih.gov The mechanism is believed to involve the intramolecular insertion of an alkene into a palladium-nitrogen bond of a catalyst-substrate complex. nih.gov This syn-aminopalladation step creates one or two new stereocenters, and subsequent reductive elimination forms the pyrrolidine ring. nih.gov

This methodology has been successfully applied to the enantioselective synthesis of 2-(arylmethyl)- and 2-(alkenylmethyl)pyrrolidine derivatives from readily available alkenyl amines and aryl or alkenyl bromides, achieving enantiomeric excesses up to 94%. nih.gov Another powerful palladium-catalyzed approach is the asymmetric synthesis of 2-pyrrolidinones with a quaternary stereocenter at the 3-position, achieved through the reaction of γ-methylidene-δ-valerolactones with alkyl isocyanates using a chiral phosphoramidite (B1245037) ligand. rsc.orgnih.gov

Reaction TypeSubstratesCatalyst SystemProductStereoselectivityRef.
Alkene CarboaminationN-Boc-pent-4-enylamines + Aryl/Alkenyl BromidesPd-complex with chiral ligand2-(Aryl/Alkenylmethyl)pyrrolidinesup to 94% ee nih.gov
[3+2] Cycloadditionγ-Methylidene-δ-valerolactones + Alkyl IsocyanatesPd-complex with chiral phosphoramidite ligand2-Pyrrolidinones with quaternary centerHigh enantioselectivity rsc.orgnih.gov
[3+2] Annulation5-Allenyloxazolidine-2,4-diones + Barbiturate-derived AlkenesPd-complex with chiral phosphoramidite ligandSpirobarbiturate-γ-lactamsHigh diastereo- and enantioselectivity acs.org

An in-depth examination of the stereoselective synthesis of this compound and its analogs reveals a variety of advanced chemical and enzymatic strategies. These methods are crucial for accessing enantiomerically pure pyrrolidines, which are significant structural motifs in pharmacology. acs.orgnih.govmappingignorance.org This article details several key asymmetric synthetic routes, focusing on metal-mediated reactions, enzymatic processes, and stereoselective cyclizations.

2 Stereoselective Synthesis of this compound and Related Chiral Pyrrolidines

2 Nickel(II) Complex-Mediated Asymmetric Synthesis of Amino Acid Derivatives Utilizing Pyrrolidine Ligands

The asymmetric synthesis of tailor-made α-amino acids has been effectively achieved using Nickel(II) complexes that incorporate chiral ligands. nih.gov This methodology is particularly relevant as the resulting amino acids can serve as precursors for more complex chiral molecules. The process often involves a Schiff base derived from an amino acid, such as glycine (B1666218) or alanine, and a chiral ligand, which coordinates with the Ni(II) ion. nih.gov

One of the most established systems utilizes a chiral tridentate ligand, such as (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide, to direct the stereochemical outcome of reactions at the α-position of the amino acid. nih.gov The Ni(II) complex of the Schiff base formed between this pyrrolidine-derived ligand and glycine creates a planar and rigid structure. This structure effectively shields one face of the glycine carbanion equivalent, leading to highly stereoselective alkylation reactions. Subsequent hydrolysis of the complex releases the newly formed, enantiomerically enriched amino acid. nih.gov

Table 1: Asymmetric Synthesis via Ni(II) Complexes

Ligand Amino Acid Source Reaction Type Product Type Stereoselectivity
(S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide Glycine Alkylation α-Amino Acids High
Modified Belokon' Ligands Various Deracemization α- and β-Amino Acids High

This table presents a summary of Ni(II) complex-mediated asymmetric synthesis for amino acid derivatives, based on findings in the field. nih.gov

3 Chiral Ligand Design Featuring Pyrrolidine Moieties for Asymmetric Induction

The design of chiral ligands is a cornerstone of asymmetric catalysis, with the goal of effectively transferring chirality from the ligand to the substrate. slideshare.net Pyrrolidine scaffolds are frequently incorporated into chiral ligands due to their rigid conformational properties and the availability of multiple stereocenters. These ligands have proven successful in a wide array of metal-catalyzed reactions. nih.gov

Key principles in the design of such ligands include:

Symmetry: Many highly effective "privileged ligands" possess C2 symmetry, which reduces the number of possible transition states and often leads to higher enantioselectivity. nih.gov

Modularity: Ligands are often designed to be modular, allowing for the systematic tuning of steric and electronic properties to optimize performance for a specific reaction. nih.gov

Bidentate and Polydentate Coordination: Pyrrolidine-based ligands are typically designed to chelate to a metal center through two or more donor atoms (e.g., P,N-ligands), creating a well-defined and rigid chiral environment around the metal. nih.gov

For instance, the (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide ligand used in Ni(II)-mediated synthesis is a tridentate ligand that creates a highly organized chiral pocket around the metal ion, which is essential for asymmetric induction. nih.gov The development of nonsymmetrical P,N-ligands has also gained traction, often outperforming traditional symmetrical ligands in various catalytic reactions. nih.gov

3 Enzymatic Approaches to Chiral Amines and Pyrrolidines

Biocatalysis offers a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral amines and pyrrolidines. manchester.ac.uknih.gov Enzymes operate under mild conditions with high stereoselectivity, making them ideal for pharmaceutical applications. researchgate.netnih.gov

1 Imine Reductases and Transaminases in Chiral Pyrrolidine Synthesis

Imine reductases (IREDs) and transaminases (TAs) are two prominent classes of enzymes utilized for the asymmetric synthesis of chiral amines. acs.orgacs.org

Imine Reductases (IREDs): These NAD(P)H-dependent enzymes catalyze the asymmetric reduction of imines to amines. researchgate.netacs.org For pyrrolidine synthesis, a common strategy involves the intramolecular condensation of an amino-ketone to form a cyclic imine, which is then stereoselectively reduced by an IRED. acs.orgnih.gov IREDs have been successfully employed to produce a wide range of chiral secondary amines with high enantiomeric excess. manchester.ac.uk A subset of IREDs, known as reductive aminases (RedAms), can also catalyze the direct reductive amination of a ketone with an amine, streamlining the synthetic process. manchester.ac.ukacs.org

Transaminases (TAs): These pyridoxal-5'-phosphate (PLP)-dependent enzymes transfer an amino group from a donor molecule (like isopropylamine) to a prochiral ketone substrate. acs.orgnih.govmbl.or.kr A particularly elegant approach for synthesizing 2-substituted chiral pyrrolidines involves using a ω-chloroketone as the substrate. The TA first converts the ketone to a chiral amine, which then undergoes a spontaneous intramolecular SN2 cyclization to form the pyrrolidine ring. acs.orgresearchgate.netlivescience.io This method has been shown to produce both enantiomers of various 2-substituted pyrrolidines with excellent enantiomeric excess (>99.5%) and good yields. acs.orgnih.govresearchgate.net

Table 2: Enzymatic Synthesis of Chiral Pyrrolidines

Enzyme Class Strategy Substrate Example Product Enantiomeric Excess (ee)
Transaminase (TA) Transamination/Intramolecular Cyclization ω-chloroketones 2-substituted pyrrolidines Up to >99.5% acs.orgresearchgate.net
Imine Reductase (IRED) Reduction of Cyclic Imines Aminoketones Chiral pyrrolidines Good to excellent manchester.ac.uk

This table summarizes key enzymatic strategies for chiral pyrrolidine synthesis. manchester.ac.ukacs.orgresearchgate.net

2 Dynamic Kinetic Resolution in the Stereoselective Synthesis of Pyrrolidines

Kinetic resolution is a method for separating a racemic mixture, but it is inherently limited to a maximum theoretical yield of 50% for a single enantiomer. rsc.org Dynamic kinetic resolution (DKR) overcomes this limitation by coupling the resolution step with an in situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired product.

In the context of pyrrolidine synthesis, DKR has been successfully applied. One notable approach involves the enantioselective substitution of racemic 2-lithiopyrrolidines in the presence of a chiral ligand. acs.org In this dynamic thermodynamic resolution, an equilibrium is established between two diastereomeric lithiated complexes, and the subsequent reaction with an electrophile proceeds with high enantioselectivity. acs.org

Another powerful example combines enzymatic resolution with metal-catalyzed racemization. The acetylation of racemic 3-hydroxypyrrolidine using a lipase (B570770) can be performed in the presence of a ruthenium catalyst that racemizes the unreacted starting material. This DKR process has been reported to achieve high yields (87%) and excellent enantioselectivity (95% ee) for the acetylated pyrrolidine product. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H20N2 B12932785 (S)-1-Benzyl-3-ethylpyrrolidin-3-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H20N2

Molecular Weight

204.31 g/mol

IUPAC Name

(3S)-1-benzyl-3-ethylpyrrolidin-3-amine

InChI

InChI=1S/C13H20N2/c1-2-13(14)8-9-15(11-13)10-12-6-4-3-5-7-12/h3-7H,2,8-11,14H2,1H3/t13-/m0/s1

InChI Key

DMCHUIKZIOTHEZ-ZDUSSCGKSA-N

Isomeric SMILES

CC[C@@]1(CCN(C1)CC2=CC=CC=C2)N

Canonical SMILES

CCC1(CCN(C1)CC2=CC=CC=C2)N

Origin of Product

United States

Analytical and Spectroscopic Methods for Stereochemical Characterization of S 1 Benzyl 3 Ethylpyrrolidin 3 Amine

Chiral Chromatography for Enantiomeric Excess Determination

Chiral chromatography stands as a principal method for the direct separation of enantiomers. This technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation. whiterose.ac.uk

Chiral Stationary Phase High-Performance Liquid Chromatography (HPLC) for Enantiomeric Resolution

High-Performance Liquid Chromatography (HPLC) utilizing a chiral stationary phase is a powerful tool for resolving enantiomers and determining the enantiomeric excess (ee) of chiral amines like (S)-1-Benzyl-3-ethylpyrrolidin-3-amine. The separation is based on the transient formation of diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. The stability of these complexes differs for each enantiomer, resulting in varying retention times. whiterose.ac.uknih.gov

For pyrrolidine (B122466) derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. epa.gov The choice of the specific CSP and the mobile phase composition are critical for achieving optimal separation. The interaction strength between the enantiomers and the CSP is influenced by the functional groups present in the analyte. whiterose.ac.uk In the case of this compound, the benzyl (B1604629) group, the ethyl group, and the tertiary amine all contribute to the chiral recognition process.

While specific HPLC methods for this compound are not extensively detailed in publicly available literature, general principles for the chiral resolution of 3-substituted pyrrolidines can be applied. Enantioselectivity is often evaluated using various commercially available chiral columns under different mobile phase conditions to identify the optimal system for baseline separation. whiterose.ac.ukrsc.org

Table 1: Representative Chiral HPLC Columns for Amine Separation

Column NameChiral Selector TypePotential Application
CHIRALPAK® IA/IB/IC/IDPolysaccharide-basedBroad applicability for various chiral compounds, including amines. whiterose.ac.ukrsc.org
Lux® Amylose-2Amylose tris(5-chloro-2-methylphenylcarbamate)Separation of enantiomers, including those of efavirenz. epa.gov
CHIRALCEL® OD-H/OJ-HPolysaccharide-basedWidely used for the resolution of a diverse range of chiral molecules. rsc.org

Chiral Derivatization Strategies for Spectroscopic Analysis

An alternative to direct chiral chromatography is the use of chiral derivatizing agents (CDAs). This indirect approach involves the reaction of the enantiomeric mixture with a single enantiomer of a chiral reagent to form a pair of diastereomers. These diastereomers possess different physical and chemical properties and can be separated and quantified using standard achiral analytical techniques like NMR spectroscopy, mass spectrometry, or achiral chromatography. researchgate.net

Formation of Diastereomeric Derivatives for Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful method for determining enantiomeric excess after derivatization. By reacting the chiral amine with a CDA, diastereomers are formed that exhibit distinct signals in the NMR spectrum. nih.gov The integration of these signals allows for the quantification of the diastereomeric ratio, which directly corresponds to the enantiomeric ratio of the original amine. researchgate.net

A variety of CDAs are available, and their selection depends on the functional group of the analyte. For primary and secondary amines, reagents like Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) and its acyl chloride are classic examples. For tertiary amines like this compound, derivatization might be more challenging. However, strategies involving the formation of diastereomeric salts with a chiral acid can be employed. The resulting salts will have different NMR spectra, allowing for the determination of enantiomeric purity. kochi-tech.ac.jp

Recent advancements have introduced multicomponent derivatization protocols. For instance, a three-component reaction involving a chiral primary amine, 2-formylphenylboronic acid, and an enantiopure diol can form diastereomeric iminoboronate esters with well-resolved signals in the ¹H NMR spectrum. researchgate.netacs.org

Table 2: Examples of Chiral Derivatizing Agents for Amines for NMR Analysis

Derivatizing AgentAnalyte Functional GroupResulting DerivativeSpectroscopic Handle
Mosher's acid chloridePrimary/Secondary AminesAmide¹H, ¹⁹F NMR
(R)- or (S)-O-Acetylmandelic acidPrimary/Secondary AminesAmide¹H NMR
2-Formylphenylboronic acid / (S)-BINOLPrimary AminesIminoboronate ester¹H NMR researchgate.net
Enantiopure O-Ethyl phenylphosphonothioic acidChiral AminesDiastereomeric salt¹H NMR kochi-tech.ac.jp

Derivatization for Mass Spectrometry (MS)-Based Chiral Analysis

Mass spectrometry, particularly when coupled with a separation technique like liquid chromatography (LC-MS), can be a highly sensitive method for chiral analysis after derivatization. The goal of derivatization in this context is to create diastereomers that can be separated by the LC system and then detected by the mass spectrometer.

Chiral derivatizing agents such as Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA) and its analogs have been successfully used for the chiral analysis of amino acids. nih.gov These reagents react with the amine functionality to form diastereomers that can be resolved chromatographically and detected by MS. While direct application to tertiary amines is not typical, the principles can be adapted. For instance, if a related primary or secondary pyrrolidine amine is used as a precursor in the synthesis of this compound, its enantiomeric purity can be assessed using such reagents.

Ion mobility-mass spectrometry (IMS-MS) is an emerging technique for chiral analysis. After derivatization with a suitable CDA, the resulting diastereomers can sometimes be separated in the gas phase by their different ion mobilities, providing an additional dimension of separation. nih.gov

Pre-column Derivatization for Enhanced Chromatographic Detection of Pyrrolidine Amines

For amines that lack a strong chromophore, pre-column derivatization is often employed to enhance their detection by UV-Vis or fluorescence detectors in HPLC. thermofisher.com This involves reacting the amine with a labeling reagent to introduce a chromophoric or fluorophoric tag. actascientific.com While this technique is primarily for improving sensitivity, when a chiral derivatizing agent is used, it also serves the purpose of creating separable diastereomers as discussed previously. capes.gov.br

Common derivatizing agents for amines include dansyl chloride, o-phthalaldehyde (B127526) (OPA) in the presence of a thiol, and 9-fluorenylmethyl chloroformate (FMOC-Cl). thermofisher.comactascientific.com For instance, a patent describes a method for analyzing 3-aminopyrrolidine (B1265635) hydrochloride by pre-column derivatization with Boc anhydride, which introduces a UV-active group, allowing for detection by a standard UV detector in an HPLC system. google.com Although this specific example is for a primary amine and for purity analysis rather than chiral separation, the principle of pre-column derivatization to improve detectability is broadly applicable to pyrrolidine amines.

Table 3: Common Pre-column Derivatization Reagents for Amines

ReagentTarget Functional GroupDetection MethodNotes
Dansyl chloridePrimary and Secondary AminesFluorescence, UV
o-Phthalaldehyde (OPA) / ThiolPrimary AminesFluorescenceReagent itself is not fluorescent. thermofisher.comactascientific.com
9-Fluorenylmethyl chloroformate (FMOC-Cl)Primary and Secondary AminesFluorescence, UV thermofisher.com
Boc anhydridePrimary and Secondary AminesUVAdds a UV-absorbing group. google.com
3-Aminopyridyl-N-hydroxysuccinimidyl carbamate (B1207046) (APDS)Primary and Secondary AminesESI-MS/MSProvides a common fragment ion for detection. nih.gov

Computational and Mechanistic Investigations of Chiral Pyrrolidine Amines

Theoretical Studies on Stereoselectivity and Reactivity in Pyrrolidine (B122466) Chemistry

Theoretical studies, particularly those employing quantum chemical methods, have become indispensable tools for unraveling the complex stereochemical outcomes and reaction dynamics observed in pyrrolidine chemistry. These computational approaches provide insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) Calculations for Reaction Pathways and Intermediates

Density Functional Theory (DFT) has emerged as a powerful method for mapping the potential energy surfaces of chemical reactions involving chiral pyrrolidine amines. mdpi.com By calculating the energies of reactants, products, intermediates, and transition states, DFT allows for the detailed exploration of reaction pathways. For instance, DFT studies on the synthesis of pyrrolidinedione derivatives have successfully elucidated the multi-step mechanism involving Michael addition, a Nef-type rearrangement, and subsequent cyclization. rsc.org These calculations have identified the rate-limiting steps and the energetic barriers for each stage of the reaction. rsc.org

In the context of pyrrolidine reactivity, DFT has been used to determine key parameters that govern nucleophilicity. researchgate.net By coupling DFT calculations with molecular dynamics simulations, researchers can predict the nucleophilic parameters of pyrrolidine in various solvent mixtures, providing a theoretical framework that correlates well with experimental kinetic data. researchgate.net Furthermore, DFT calculations have been instrumental in understanding the regio- and diastereoselectivity of complex transformations, such as the iridium-catalyzed reductive [3 + 2] cycloaddition to form structurally complex pyrrolidines. acs.org These studies revealed that selectivity is governed by a delicate balance between strain and interaction energies in the transition structures. acs.org The investigation into the kainoid biosynthesis pathway also utilized DFT to suggest that a retro-aza-Prins reaction is a plausible pathway for pyrrolidine ring formation, based on the computed energetics of cationic intermediates. acs.org

Table 1: Examples of DFT Applications in Pyrrolidine Chemistry

Application AreaSystem StudiedKey FindingsCitations
Reaction MechanismSynthesis of Pyrrolidinedione DerivativesElucidation of a multi-step pathway including Michael addition and cyclization; identification of a high-energy barrier for tautomerization. rsc.org
Nucleophilicity PredictionPyrrolidine in Acetonitrile-MethanolCorrelation between theoretically predicted and experimentally determined nucleophile parameters. researchgate.net
Selectivity in CycloadditionsIridium-Catalyzed Reductive CycloadditionSelectivity is controlled by the balance of strain and interaction energies in the transition state. acs.org
Biosynthesis PathwaysKainoid BiosynthesisComputational evidence supports a retro-aza-Prins reaction pathway for pyrrolidine core formation. acs.org

Conformational Analysis of Chiral Pyrrolidine Systems

Computational studies have provided deep insights into these conformational landscapes. For pyrrolidine enamines, which are key intermediates in many organocatalytic reactions, it was initially suggested that stereoselectivity arose from thermodynamic control, where one enamine conformer was significantly more stable than others. However, rigorous computational analysis using DFT validated against high-level coupled cluster theory has shown that multiple conformers (e.g., s-cis and s-trans) are often close in energy. researchgate.net This finding suggests that the origin of selectivity is more complex and likely determined by the kinetics of the reaction rather than just the ground-state conformational preferences of the enamine. researchgate.net

For substituted prolines, both experimental (X-ray crystallography, NMR) and theoretical methods have been used to study the ring pucker. nih.gov A sterically demanding tert-butyl group at the C-4 position, for example, can lock the pyrrolidine ring into a specific conformation, with the substituent strongly favoring a pseudoequatorial orientation. nih.gov Quantum mechanical calculations on β-proline oligopeptides have shown that the pyrrolidine ring can adopt either Cγ-endo or Cγ-exo puckers, with the endo form being more stable. frontiersin.org These conformational preferences, along with peptide bond isomerism, ultimately determine the spatial organization and biological function of these molecules. frontiersin.org High-level ab initio calculations have also been employed to revise the conformational energies of the parent pyrrolidine molecule itself, confirming that the N-H equatorial conformer is the most stable. acs.org

Table 2: Conformational Preferences in Pyrrolidine Systems

SystemMethodKey Conformational FindingCitations
Pyrrolidine EnaminesDFT, Coupled Cluster TheoryMultiple conformers are energetically similar, disproving a simple thermodynamic control hypothesis for stereoselectivity. researchgate.net
4-tert-ButylprolinesX-ray, NMR, DFTThe bulky substituent locks the ring pucker by strongly favoring a pseudoequatorial position. nih.gov
β-Proline OligopeptidesQuantum Mechanics, NMRThe Cγ-endo pucker is energetically favored over the Cγ-exo state. frontiersin.org
Pyrrolidine (unsubstituted)Ab initio (MP2, CC, etc.)Reinvestigation confirmed the N-H equatorial conformer as the global minimum. acs.org

Mechanistic Probes and Experimental Validation in Pyrrolidine Synthesis

While theoretical studies provide powerful predictive models, they must be substantiated by experimental evidence. Mechanistic probes and kinetic studies are crucial for validating proposed reaction pathways and understanding the true nature of catalytic cycles in pyrrolidine synthesis.

Intermediate Trapping and Crossover Experiments for Reaction Pathway Elucidation

The direct observation or trapping of proposed intermediates is a cornerstone of mechanistic chemistry. In the synthesis of pyrrolidines, identifying transient species validates computational models and confirms reaction pathways. For example, in a photochemical synthesis of pyrrolidines from pyridines, time-course analysis of the reaction by ¹H NMR spectroscopy revealed the formation of N-boryl-dihydropyridine isomers as detectable intermediates, supporting a stepwise pathway. nih.gov

Kinetic Studies of Stereoselective Transformations Catalyzed or Formed by Pyrrolidine Amines

Kinetic analysis provides quantitative data on reaction rates, activation energies, and the influence of catalyst and substrate concentrations. These studies are essential for understanding and optimizing stereoselective transformations. For example, kinetic investigations into the reactions of various electrophiles with pyrrolidine have been conducted to experimentally determine its nucleophilicity parameter (N) according to Mayr's equation, which quantifies nucleophilic reactivity. researchgate.net The results from these kinetic experiments show excellent correlation with theoretical parameters predicted by DFT. researchgate.net

Future Research Directions and Challenges in Chiral Pyrrolidinamine Chemistry

Development of Novel and Sustainable Synthetic Methodologies for Pyrrolidine (B122466) Amines

The development of efficient and environmentally benign methods for constructing chiral pyrrolidine cores remains a significant focus. Future efforts are geared towards greener and more scalable synthetic routes.

Eco-friendly Approaches and Green Chemistry Principles in Chiral Pyrrolidine Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic pathways to chiral pyrrolidines. A major challenge is the reduction of waste and the use of less hazardous materials. One promising strategy is the use of multicomponent reactions (MCRs), which enhance atom and step economy by combining three or more reactants in a single operation to form a complex product, thereby minimizing solvent use and purification steps. nih.govacs.org For instance, the one-pot synthesis of highly substituted pyrrolidines can be achieved through MCRs, which is a more sustainable alternative to traditional multi-step methods. acs.org

Biocatalysis presents another powerful green approach. The use of enzymes, such as imine reductases or transaminases, can provide high enantioselectivity under mild reaction conditions. acs.orgnih.gov Recently, engineered cytochrome P411 variants have been shown to catalyze the intramolecular C(sp³)–H amination of alkyl azides to produce chiral pyrrolidines with good to excellent enantioselectivity. nih.gov This enzymatic approach avoids the need for pre-functionalized substrates and harsh reagents.

Green Chemistry ApproachKey AdvantagesRepresentative Research Finding
Multicomponent Reactions (MCRs) High atom and step economy, reduced waste, less solvent consumption.Recent advances (2018-2024) have focused on catalyst-free and catalyst-based MCRs for pyrrolidine synthesis, highlighting their efficiency. nih.govacs.org
Biocatalysis High enantioselectivity, mild reaction conditions, use of renewable resources.Engineered cytochrome P411 enzymes catalyze intramolecular C(sp³)–H amination to form chiral pyrrolidines with up to 74% yield and 99:1 enantiomeric ratio. nih.gov
Renewable Starting Materials Reduced reliance on fossil fuels, potential for biodegradable products.The synthesis of new chiral pyrrolidines has been demonstrated from 2,3-O-isopropylidene-D-erythronolactol, a carbohydrate-derived starting material. mdpi.com

Application of Flow Chemistry and Continuous Processing for Scalable Synthesis

For the industrial production of chiral pyrrolidinamines, scalability is a critical factor. Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis in terms of safety, reproducibility, and throughput. chemrxiv.org The precise control over reaction parameters such as temperature, pressure, and reaction time in a microreactor can lead to higher yields and selectivities.

A continuous flow protocol has been successfully developed for the highly diastereoselective synthesis of a library of α-chiral pyrrolidines, achieving high yields in very short reaction times (within 150 seconds). chemrxiv.org This methodology has been applied to the gram-scale synthesis of an intermediate for a κ-opioid receptor antagonist, demonstrating its potential for large-scale applications. chemrxiv.org The use of immobilized catalysts and reagents in packed-bed reactors further enhances the sustainability of the process by allowing for easy catalyst recycling. acs.org

Exploration of Expanded Catalytic Repertoires for Pyrrolidine Derivatives

The versatility of the pyrrolidine scaffold lends itself to a wide range of catalytic applications. Future research will undoubtedly focus on expanding the types of reactions that can be catalyzed by pyrrolidine-based systems and on developing more complex molecular architectures.

Multicomponent Reactions and Cascade Processes for Complex Pyrrolidine Structures

As mentioned, MCRs are a powerful tool for generating molecular complexity in a single step. nih.gov The development of novel MCRs and cascade (or domino) reactions that lead to intricate pyrrolidine structures is a key area of future research. mdpi.com These reactions often proceed through the formation of reactive intermediates like azomethine ylides, which can then undergo cycloaddition reactions to build the pyrrolidine ring. nih.govacs.org The challenge lies in controlling the stereoselectivity of these complex transformations. The use of chiral catalysts in these reactions can provide access to enantiomerically pure, highly substituted pyrrolidines.

Photo- and Electrocatalysis with Chiral Pyrrolidine-Based Systems

Photoredox and electrocatalysis have emerged as powerful tools in modern organic synthesis, offering unique reaction pathways under mild conditions. youtube.comresearchgate.net The application of these techniques to the synthesis of chiral pyrrolidines is a burgeoning area of research. For example, photoredox catalysis in combination with a Lewis acid has been shown to enable the selective C–N bond cleavage of unstrained pyrrolidines, allowing for their "skeletal remodeling" into other valuable structures. nih.govchemrxiv.org

Furthermore, photoenzymatic processes are being developed. A one-pot photoenzymatic route for the synthesis of N-Boc-3-aminopyrrolidine has been reported, combining a photochemical oxyfunctionalization with a stereoselective enzymatic transamination, achieving high conversion and excellent enantiomeric excess. nih.gov The development of chiral photocatalysts and their application in enantioselective transformations is a significant challenge and a major goal in this field. mdpi.com

Electrochemical methods also offer a green and efficient alternative for the synthesis of pyrrolidines. organic-chemistry.org Anodic oxidation can be used to generate reactive intermediates that can then undergo cyclization to form the pyrrolidine ring. The development of chiral electrolytes or mediators for enantioselective electrochemical synthesis is a promising but still largely unexplored area. chemrxiv.org

Catalytic MethodKey FeaturesRepresentative Research Finding
Photoredox Catalysis Mild reaction conditions, use of visible light, generation of radical intermediates.A combination of a Lewis acid and a photoredox catalyst can achieve the reductive C–N bond cleavage of N-benzoyl pyrrolidines. chemrxiv.org
Photoenzymatic Catalysis Combination of light-driven reactions and enzymatic selectivity.A one-pot synthesis of N-Boc-3-amino/hydroxy-pyrrolidine with up to 90% conversion and >99% enantiomeric excess has been developed. nih.gov
Electrocatalysis Avoids stoichiometric oxidants/reductants, precise control of redox potential.A selective electrochemical aminoxyl-mediated Shono-type oxidation of pyrrolidines provides pyrrolidinones with high selectivity. organic-chemistry.org

Advanced Computational Modeling for Catalyst Design and Optimization

Computational chemistry, particularly Density Functional Theory (DFT) calculations, has become an indispensable tool for understanding reaction mechanisms and predicting the stereochemical outcome of catalytic reactions. acs.orgnih.gov In the context of chiral pyrrolidinamine chemistry, computational modeling can be used to:

Elucidate Reaction Mechanisms: DFT calculations can map out the energy profiles of different reaction pathways, helping to understand how a catalyst promotes a specific transformation and why a particular stereoisomer is formed preferentially. nih.govnih.gov

Rationalize Enantioselectivity: By modeling the transition states of the enantioselective step, researchers can identify the key non-covalent interactions between the catalyst and the substrate that are responsible for chiral induction. acs.orgnih.gov This understanding is crucial for the rational design of new and improved catalysts.

Predict Catalyst Performance: Computational screening of virtual libraries of catalysts can help to identify promising candidates for experimental investigation, thereby accelerating the catalyst development process.

Recent studies have utilized DFT and other computational methods to analyze the chiral binding pocket of pyrrolidinyl gold(I) complexes and to understand the mechanism of copper-catalyzed intramolecular C–H amination for the synthesis of pyrrolidines. nih.govnih.gov As computational methods become more powerful and accurate, their role in the design and optimization of catalysts for the synthesis of complex chiral molecules like (S)-1-Benzyl-3-ethylpyrrolidin-3-amine will undoubtedly continue to grow.

Predictive Modeling for Enantioselectivity in Pyrrolidine-Catalyzed Reactions

The quest for highly enantioselective catalysts is a central theme in modern organic synthesis. Predictive modeling has emerged as a powerful tool to rationalize and forecast the stereochemical outcomes of asymmetric reactions. For pyrrolidine-based catalysts like this compound, computational approaches can provide profound insights into the subtle non-covalent interactions that govern enantioselectivity.

Quantitative Structure-Selectivity Relationship (QSSR) models, for instance, aim to correlate the structural features of a catalyst with the enantiomeric excess (ee) of a reaction product. researchgate.net These models often employ a variety of molecular descriptors that encode steric and electronic properties. In the context of pyrrolidine catalysts, descriptors can be derived to quantify the spatial arrangement of substituents on the pyrrolidine ring, which in turn influences the chiral environment around the active site.

Recent advancements have seen the application of Density Functional Theory (DFT) calculations to elucidate the transition states of catalyzed reactions. nih.govresearchgate.netacs.org By modeling the interactions between the catalyst, substrates, and any additives, researchers can identify the key factors that stabilize the transition state leading to the major enantiomer. For this compound, DFT studies could model the precise orientation of the benzyl (B1604629) and ethyl groups and their role in creating a selective chiral pocket.

Machine Learning Approaches in Chiral Catalysis Design

The integration of machine learning (ML) into catalyst design is set to revolutionize the field by enabling rapid screening and optimization. numberanalytics.com ML algorithms, particularly deep neural networks (DNNs), can be trained on existing reaction data to predict the enantioselectivity of new catalyst-substrate combinations with remarkable accuracy. chemistryworld.comrsc.org

For a catalyst such as this compound, an ML model could be developed by training it on a dataset of reactions catalyzed by a library of structurally related pyrrolidinamines. The model would learn the complex, often non-linear, relationships between the catalyst's structure and the observed enantioselectivity. rsc.org This data-driven approach can significantly expedite the discovery of optimal catalysts for specific transformations, reducing the need for extensive empirical screening. numberanalytics.com

The table below illustrates a hypothetical dataset that could be used to train an ML model for predicting enantioselectivity in a Michael addition reaction catalyzed by various pyrrolidinamine derivatives.

Catalyst DerivativeSubstrate 1Substrate 2SolventTemperature (°C)Enantiomeric Excess (%)
(S)-1-Benzyl-3-methylpyrrolidin-3-amineNitromethaneChalconeToluene092
This compoundNitromethaneChalconeToluene095
(S)-1-Benzyl-3-propylpyrrolidin-3-amineNitromethaneChalconeToluene093
(S)-1-(4-Methoxybenzyl)-3-ethylpyrrolidin-3-amineNitromethaneChalconeToluene097
This compoundMalononitrile (B47326)CinnamaldehydeDichloromethane-2088

This table is illustrative and provides a conceptual framework for the data that would be used in a machine learning model.

Derivatization and Structural Modification for Enhanced Performance in Synthetic Applications

The catalytic performance of this compound can be further fine-tuned through strategic derivatization and structural modification. By systematically altering the substituents on the pyrrolidine ring and the benzyl group, it is possible to enhance catalytic activity, enantioselectivity, and substrate scope.

For example, modifying the electronic properties of the benzyl group by introducing electron-donating or electron-withdrawing substituents can influence the catalyst's Lewis basicity and, consequently, its reactivity. Similarly, varying the steric bulk of the substituents at the C3 position can create a more defined and selective chiral pocket. rsc.org

The following table presents a series of potential derivatives of this compound and the hypothesized impact of these modifications on catalytic performance in a representative asymmetric reaction.

DerivativeModificationHypothesized Effect on Performance
(S)-1-(4-Nitrobenzyl)-3-ethylpyrrolidin-3-amineElectron-withdrawing group on the benzyl ringIncreased catalyst acidity, potentially altering reactivity and selectivity.
(S)-1-Benzyl-3-isopropylpyrrolidin-3-amineIncreased steric bulk at the C3 positionEnhanced enantioselectivity due to a more constrained chiral environment.
(S)-1-Benzyl-3-ethyl-4-hydroxypyrrolidin-3-amineIntroduction of a hydroxyl groupPotential for hydrogen bonding interactions, leading to different transition state stabilization.
(S)-1-(Naphthalen-1-ylmethyl)-3-ethylpyrrolidin-3-amineExtended aromatic systemEnhanced π-π stacking interactions with aromatic substrates.

This table is illustrative and provides a conceptual framework for the targeted derivatization of the lead compound.

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling (S)-1-Benzyl-3-ethylpyrrolidin-3-amine in laboratory settings?

  • Methodological Answer :

  • Use full personal protective equipment (PPE) , including chemical-resistant gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Employ respiratory protection (e.g., P95 respirators for low exposure; OV/AG/P99 for higher concentrations) in poorly ventilated areas .
  • Avoid dust generation by using closed systems and local exhaust ventilation. In case of spills, isolate the area and collect material in sealable containers .
  • Store in a cool, dry, well-ventilated space away from incompatible substances (e.g., strong oxidizers) .

Q. How can researchers confirm the stereochemical configuration of this compound?

  • Methodological Answer :

  • Chiral HPLC : Use a chiral stationary phase (e.g., cellulose- or amylose-based columns) with UV detection to separate enantiomers and validate purity .
  • X-ray crystallography : Resolve the absolute configuration by analyzing single-crystal structures if a suitable derivative (e.g., a salt or complex) can be synthesized .
  • Optical rotation : Compare measured optical rotation values with literature data for enantiomeric verification .

Q. What are the key considerations for synthesizing this compound?

  • Methodological Answer :

  • Reductive amination : Use sodium borohydride (NaBH₄) or catalytic hydrogenation to reduce intermediate imines while preserving stereochemistry .
  • Enantioselective catalysis : Optimize chiral catalysts (e.g., Ru-BINAP complexes) to enhance enantiomeric excess (ee) during asymmetric synthesis .
  • Purification : Recrystallize the product in ethanol or ethyl acetate to remove byproducts and unreacted starting materials .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to improve yield and enantiomeric purity?

  • Methodological Answer :

  • Reaction condition screening : Test solvents (e.g., methanol vs. DMF), temperatures, and pH levels to minimize racemization .
  • Catalyst optimization : Evaluate chiral ligands (e.g., phosphine or amine-based) for asymmetric hydrogenation or alkylation steps .
  • In-line monitoring : Use NMR or FTIR to track reaction progress and identify side reactions early .

Q. What strategies are effective for resolving contradictions in toxicological data for pyrrolidine derivatives like this compound?

  • Methodological Answer :

  • Purity verification : Confirm compound purity (>98% by GC/HPLC) to rule out contaminants as sources of toxicity discrepancies .
  • Dose-response studies : Conduct in vitro assays (e.g., MTT or Ames tests) across multiple concentrations to establish reliable toxicity thresholds .
  • Cross-species validation : Compare results from rodent models with human cell lines to assess translatability .

Q. How can researchers address stability challenges during long-term storage of this compound?

  • Methodological Answer :

  • Degradation profiling : Use accelerated stability studies (e.g., 40°C/75% RH for 6 months) with LC-MS to identify degradation products .
  • Inert atmosphere storage : Store under argon or nitrogen to prevent oxidation .
  • Lyophilization : For hygroscopic batches, lyophilize the compound to enhance shelf life .

Q. What methodologies are recommended for studying the metabolic pathways of this compound?

  • Methodological Answer :

  • In vitro metabolism : Incubate with liver microsomes (human or rodent) and analyze metabolites via LC-HRMS .
  • Isotopic labeling : Synthesize a deuterated or ¹³C-labeled analog to trace metabolic intermediates .
  • Enzyme inhibition assays : Test CYP450 isoform selectivity using fluorescent probes (e.g., Vivid® substrates) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the receptor binding affinity of this compound?

  • Methodological Answer :

  • Assay standardization : Ensure consistent buffer pH, temperature, and cell line/vendor across experiments .
  • Orthogonal validation : Compare radioligand binding results with functional assays (e.g., cAMP accumulation or calcium flux) .
  • Structural analogs : Test structurally related compounds to identify substituent effects on binding .

Key Considerations Table

Aspect Basic Research Focus Advanced Research Focus
Synthesis Protocol establishment Enantioselective optimization
Safety PPE and ventilation Degradation product analysis
Analytical Validation Chiral HPLC Isotopic tracer studies
Data Reliability Purity checks Cross-species toxicology

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.